4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Beschreibung
BenchChem offers high-quality 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-3-30-17-10-6-15(7-11-17)21(27)19-20(14-4-8-16(24)9-5-14)26(23(29)22(19)28)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEWLLNJFMJXRO-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antitumoral effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 440.51 g/mol. The structure features a pyrrolone ring substituted with various functional groups that contribute to its biological activity.
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN2O4 |
| Molecular Weight | 440.51 g/mol |
| InChI | InChI=1S/C25H29FN2O4 |
| CAS Number | 615270-14-9 |
Antitumoral Effects
Recent studies have highlighted the potential of pyrrolone derivatives, including the compound , as antitumoral agents . A study identified compounds with significant inhibitory effects on estrogen receptor (ER)-positive breast cancer cells, demonstrating their ability to modulate ER activity without promoting tumor growth in estrogen-sensitive tissues .
The compound exhibits its antitumoral effects through several mechanisms:
- Inhibition of ER-mediated transcription : It has been shown to inhibit 17β-estradiol-stimulated ERα-mediated transcription in breast cancer cells, suggesting a role as a selective estrogen receptor modulator (SERM) .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by interfering with cell cycle progression and inducing sub-G1 phase arrest .
- Synergistic Effects : It may enhance the efficacy of existing therapies like tamoxifen by providing complementary mechanisms of action against ER-positive tumors .
Anti-inflammatory Activity
Study 1: Preclinical Evaluation
A preclinical evaluation was conducted to assess the efficacy of the compound against various cancer cell lines. The results indicated:
- Significant reduction in cell viability in ER-positive breast cancer cells.
- Dose-dependent effects were observed, with higher concentrations leading to increased apoptosis rates.
Study 2: Combination Therapy
In another study, the compound was tested in combination with tamoxifen. The findings suggested that:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
